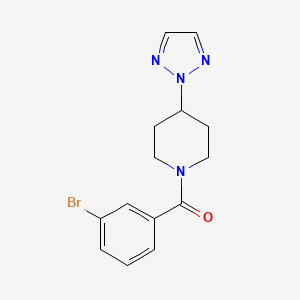![molecular formula C17H11F3N2O3 B2913916 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide CAS No. 1023559-26-3](/img/structure/B2913916.png)
2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide” is an indole derivative . Indole derivatives have been reported to have diverse pharmacological activities and have received attention from organic and medicinal chemists . They have been used in the discovery and development of potential anti-tubercular agents and as novel dual inhibitors of respiratory syncytial virus and influenza virus A .
Synthesis Analysis
The synthesis of indole derivatives has been explored extensively. Nature is the major source of indole scaffolds, but various classical and advanced synthesis methods for indoles have also been reported . A series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide was designed, synthesized, and evaluated for their anti-RSV and anti-IAV activities .Molecular Structure Analysis
The molecular structure of indole derivatives has been studied using various techniques. For example, the comparative molecular field analysis (CoMFA) and comparative similarity indices analysis (CoMSIA) have been used for the activity prediction of the compounds .Chemical Reactions Analysis
The chemical reactions involving indole derivatives have been studied. For instance, several 2-((indol-3-yl)thio)-N-benzyl-acetamides were identified as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives have been analyzed. For instance, the highest occupied molecular orbitals (HOMOs), lowest unoccupied molecular orbitals (LUMOs) and band gaps (HOMO–LUMO gap) of certain indole derivatives have been explored to recognize the nature of electronic and optical properties .Scientific Research Applications
Pharmacological Evaluation
The compound has been used in the synthesis of heterocyclic compounds encompassing multiple functionalities for pharmacological evaluation of future drug candidates . The research was initiated by esterification 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol .
Anti-bacterial Potentials
The derivatives of the compound have been evaluated for their anti-bacterial potentials . Some of the synthesized compounds revealed good anti-bacterial activity against all the bacterial strains used in the study .
Enzyme Inhibitory Activities
The compound and its derivatives have shown enzyme inhibitory activities . Some of the compounds exhibited good enzyme inhibition potentials against BChE, which were close to the reference standard eserine .
Anti-inflammatory Effects
At an intraperitoneal dose of 30mg/kg, the compound showed promising effects in adjuvant induced arthritic rats . It reduced paw volume, inflammation, and pannus formation in the knee joints, as well as pro-inflammatory gene expression/mRNA levels significantly in arthritic rats .
Antiviral Activity
Indole derivatives, including this compound, possess various biological activities such as antiviral activity . They have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helping in developing new useful derivatives .
SARS-CoV-2 RdRp Inhibitory Effect
The compound has been tested for its SARS-CoV-2 RdRp inhibitory effect in a Gluc reporter system specifically initiated by the coronavirus RdRp . This suggests potential applications in the treatment of COVID-19 .
Mechanism of Action
properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c18-17(19,20)25-11-5-3-4-10(8-11)22-16(24)15(23)13-9-21-14-7-2-1-6-12(13)14/h1-9,21H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARSEHGSJYTCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dioxoisoindolin-2-yl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2913834.png)
![N-(3-methyl-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2913835.png)
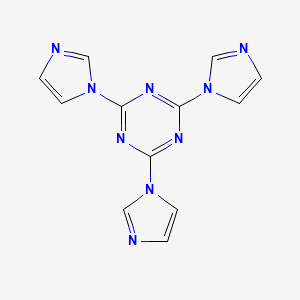
![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2913838.png)
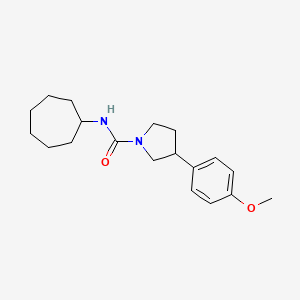
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide](/img/structure/B2913845.png)
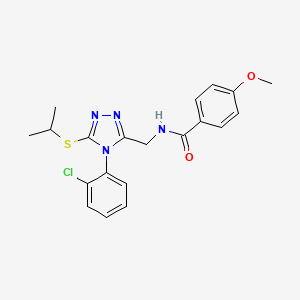



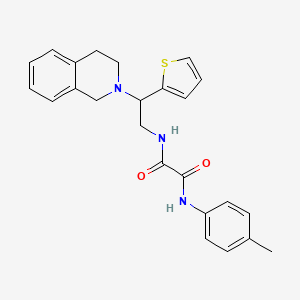
![1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone](/img/structure/B2913854.png)
